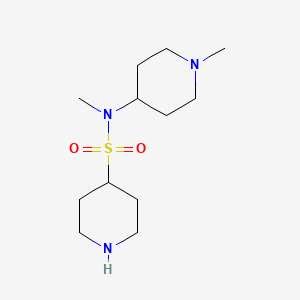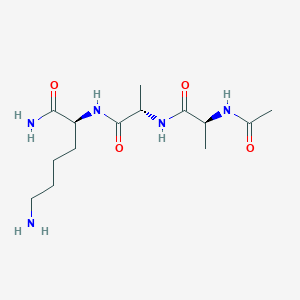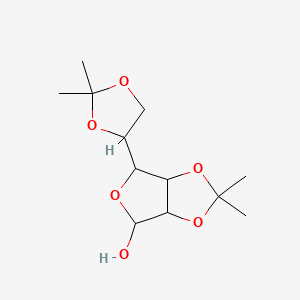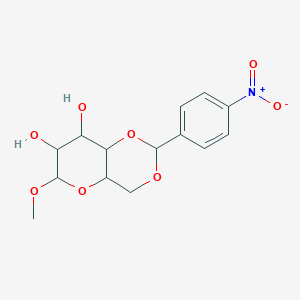![molecular formula C12H15NO2 B12076097 N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide](/img/structure/B12076097.png)
N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide is an organic compound characterized by a cyclobutanecarboxamide group attached to a phenyl ring, which is further substituted with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-(hydroxymethyl)aniline and cyclobutanecarboxylic acid.
Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 3-(hydroxymethyl)aniline and the carboxyl group of cyclobutanecarboxylic acid. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group results in N-[3-(carboxyphenyl)]cyclobutanecarboxamide.
Reduction: Reduction of the amide group yields N-[3-(hydroxymethyl)phenyl]cyclobutylamine.
Substitution: Electrophilic substitution on the phenyl ring can yield various substituted derivatives, depending on the reagents used.
Scientific Research Applications
N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased rigidity or thermal stability.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Industrial Applications: The compound may be used in the development of new catalysts or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide exerts its effects depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to the active site and blocking substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Polymer Integration: In materials science, it can be incorporated into polymer chains, influencing the physical properties of the resulting material.
Comparison with Similar Compounds
N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide can be compared with other similar compounds, such as:
N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide: This compound has an aminomethyl group instead of a hydroxymethyl group, which can significantly alter its reactivity and applications.
N-[3-(methoxymethyl)phenyl]cyclobutanecarboxamide: The presence of a methoxymethyl group can affect the compound’s solubility and interaction with biological targets.
N-[3-(hydroxymethyl)phenyl]cyclopentanecarboxamide: The cyclopentane ring in place of the cyclobutane ring can influence the compound’s conformational flexibility and stability.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C12H15NO2/c14-8-9-3-1-6-11(7-9)13-12(15)10-4-2-5-10/h1,3,6-7,10,14H,2,4-5,8H2,(H,13,15) |
InChI Key |
AGINEIQZBSUEDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![racemic-trans-1,2-Bis[di(3,5-dimethylphenyl)phosphinomethyl]cyclobutane](/img/structure/B12076016.png)
![4-Thiaspiro[2.5]octan-7-one](/img/structure/B12076020.png)

![1-[2,3-O-Isopropylidene-beta-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic acid methyl ester](/img/structure/B12076033.png)








![Sodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12076099.png)
